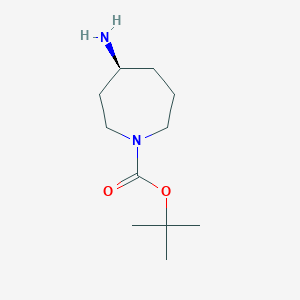

(S)-tert-butyl 4-aminoazepane-1-carboxylate

Description

BenchChem offers high-quality (S)-tert-butyl 4-aminoazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-butyl 4-aminoazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (4S)-4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652759 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878630-84-3 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Chiral Azepanes in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern drug discovery, appearing in a wide array of biologically active compounds.[1] The conformational flexibility of the seven-membered ring allows it to present substituents in diverse three-dimensional arrangements, enabling potent and selective interactions with biological targets. Specifically, the chiral amine (S)-tert-butyl 4-aminoazepane-1-carboxylate serves as a critical building block for synthesizing complex pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[2]

The synthesis of this molecule, however, presents distinct challenges. The construction of the seven-membered ring and, crucially, the stereoselective installation of the amine group at the C4 position require carefully designed synthetic strategies. This guide provides a comprehensive overview of the core pathways for synthesizing (S)-tert-butyl 4-aminoazepane-1-carboxylate, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind key experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical first step in designing a synthesis is to perform a retrosynthetic analysis, which involves mentally breaking down the target molecule into simpler, commercially available precursors. For (S)-tert-butyl 4-aminoazepane-1-carboxylate, two primary disconnections are most logical.

The first involves disconnecting the tert-butyloxycarbonyl (Boc) protecting group, leading to the parent chiral amine, (S)-azepan-4-amine. The second, and more fundamental, disconnection is at the C-N bond of the chiral amine, which reveals a prochiral ketone, tert-butyl 4-oxoazepane-1-carboxylate, as a key intermediate. This latter disconnection opens the door to powerful asymmetric synthesis methods.

Caption: Workflow for Asymmetric Reductive Amination.

Strategy B: Chiral Resolution of a Racemic Mixture

This classical approach involves the non-stereoselective synthesis of the racemic amine, followed by separation of the two enantiomers.

-

Synthesis of Racemic Amine: The racemic analogue is synthesized via standard reductive amination of tert-butyl 4-oxoazepane-1-carboxylate using a non-chiral reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This process is typically high-yielding and straightforward.

-

Enantiomeric Resolution: The separation of the (R) and (S) enantiomers can be achieved through several methods.

-

Classical Resolution: This involves forming diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid). These diastereomers exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

-

Chromatographic Resolution: A more modern and versatile method is chiral High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and enabling their separation. [3][4]This technique is highly effective for both analytical and preparative-scale separations.

-

Caption: Workflow for Synthesis via Chiral Resolution.

Strategy C: Stereoselective Ring Expansion

More advanced synthetic routes can construct the chiral azepane ring from a smaller, pre-existing chiral precursor. For instance, methodologies involving the stereoselective ring expansion of chiral piperidine derivatives have been reported. [5]Another approach involves the reaction of 2-azanorbornan-3-yl methanols, which can undergo a high-yielding, stereoselective ring expansion to form chiral bridged azepanes. [6]These methods often proceed via aziridinium intermediates, where the stereochemistry of the starting material dictates the configuration of the final product. While synthetically more complex, these pathways offer excellent control over stereochemistry.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Step | Method of Stereocontrol | Advantages | Disadvantages |

| A: Asymmetric Reductive Amination | Biocatalytic reductive amination | Chiral enzyme (IRED) | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. [7] | Requires access to specific enzymes and fermentation/protein engineering expertise. |

| B: Chiral Resolution | Separation of enantiomers | Chiral resolving agent or Chiral HPLC | Utilizes well-established chemistry, reliable. | Theoretical maximum yield is 50% for the desired enantiomer, can be resource-intensive. |

| C: Stereoselective Ring Expansion | Ring expansion of a chiral precursor | Substrate control | Excellent stereochemical control, elegant. [5][6] | Often involves more synthetic steps, starting materials can be complex. |

Key Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate[3]

This protocol is based on the industrial process involving ring expansion.

-

Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed under an inert atmosphere (Nitrogen or Argon).

-

Charge: The flask is charged with tert-butyl piperidin-4-one-1-carboxylate and a suitable Lewis acid catalyst (e.g., Boron trifluoride etherate) in an anhydrous solvent like dichloromethane (DCM).

-

Cooling: The reaction mixture is cooled to a low temperature, typically between -10 °C and 0 °C.

-

Addition: A solution of ethyl diazoacetate in DCM is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The choice of a low temperature is critical to control the reaction rate and minimize side products.

-

Reaction: The mixture is stirred at low temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Quenching & Workup: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is often purified by column chromatography on silica gel to yield the desired tert-butyl 4-oxoazepane-1-carboxylate.

**Protocol 2: General N-tert-Butoxycarbonylation (Boc Protection)[9][10]

This is a fundamental procedure for protecting amine functionalities.

-

Dissolution: The amine substrate (e.g., (S)-azepan-4-amine) is dissolved in a suitable solvent mixture, such as 1:1 dioxane/water or THF.

-

Base: A base, typically triethylamine (Et3N) or sodium bicarbonate, is added to the solution.

-

Reagent Addition: Di-tert-butyl dicarbonate ((Boc)2O), dissolved in the same solvent, is added dropwise to the stirred solution at room temperature or 0 °C.

-

Reaction: The mixture is stirred for 2-12 hours. The reaction progress is monitored by TLC until the starting amine is fully consumed.

-

Workup: The solvent is partially removed under reduced pressure. The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with a mild acid (e.g., 5% citric acid solution) and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is evaporated to yield the crude N-Boc protected product, which can be further purified if necessary.

Protocol 3: General Boc Deprotection[11]

This procedure removes the Boc group under acidic conditions.

-

Dissolution: The Boc-protected amine is dissolved in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: The solution is cooled to 0 °C in an ice bath. A strong acid, typically trifluoroacetic acid (TFA) (for complete deprotection) or a solution of 4M HCl in dioxane, is added slowly.

-

Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress is monitored by TLC or LC-MS.

-

Isolation: The reaction mixture is concentrated under reduced pressure. Cold diethyl ether is often added to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate salt). The solid is then collected by filtration, washed with cold ether, and dried under vacuum.

Conclusion and Future Perspectives

The synthesis of (S)-tert-butyl 4-aminoazepane-1-carboxylate is a well-addressed challenge in modern organic synthesis, with several viable and scalable pathways available to researchers. The choice between asymmetric synthesis, chiral resolution, or stereoselective construction depends on project-specific requirements.

The advent of highly selective biocatalysts, particularly engineered imine reductases, represents a significant leap forward. [7]This approach combines exceptional stereocontrol with the benefits of green chemistry, making it the premier choice for large-scale, enantiopure production. As the fields of enzyme engineering and catalytic asymmetric synthesis continue to evolve, we can anticipate the development of even more efficient, atom-economical, and environmentally benign methods for producing this and other vital chiral building blocks for the pharmaceutical industry. [8][9]

References

- BenchChem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Azepane-2,4-dione Derivatives. Benchchem.

- Kassick, A. J., et al. (n.d.). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC - NIH.

- Chen, Y., et al. (n.d.). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry (RSC Publishing).

- ResearchGate. (2025). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols | Request PDF. ResearchGate.

- Dandapani, S., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH.

- Kim, D., et al. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Aeissen, E., et al. (n.d.). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds.

- Zhang, G., & Hong, X. (n.d.). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. NIH.

- ResearchGate. (n.d.). Synthesis of azepane derivatives 4 by a sequence of asymmetric.... ResearchGate.

- Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.. Semantic Scholar.

- ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.

- Organic Syntheses. (n.d.). 4. Organic Syntheses Procedure.

- ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC ?. ResearchGate.

- BLD Pharm. (n.d.). 2165398-87-6|(S)-Azepan-4-amine|BLD Pharm. BLD Pharm.

- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.

- ChemistryViews. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ChemistryViews.

- ResearchGate. (2023). (PDF) Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate.

- Semantic Scholar. (n.d.). Concise catalytic asymmetric synthesis of (R)-4-amino Uhle's ketone.. Semantic Scholar.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Tert-Butyl 4-Aminoazepane-1-Carboxylate in Modern Drug Discovery.

- Organic Letters. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters. ACS Publications.

- PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151. PubChem.

- UNICAM. (n.d.). Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open‐Chain N‐Activated Ketimines. UNICAM.

- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- Akbari, J., et al. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.

- Organic Letters. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC - NIH.

- Wiley. (n.d.). Catalytic Asymmetric Synthesis, 4th Edition | Wiley. Wiley.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.

- Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.

- Organic Chemistry Portal. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Organic Chemistry Portal.

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. Google Patents.

- Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing.

- NIH. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH.

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.

- PubMed. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed.

- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.

Sources

- 1. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. wiley.com [wiley.com]

- 9. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for intricate and optimal binding interactions with a diverse array of biological targets.[1][2][3] This has led to the successful development of over 20 FDA-approved drugs containing the azepane motif, with applications spanning from oncology to neuroscience.[4] The strategic incorporation of the azepane ring system into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a key derivative, (S)-tert-butyl 4-aminoazepane-1-carboxylate, a versatile building block in contemporary drug discovery.[5] The presence of a primary amine and a Boc-protected secondary amine within the chiral azepane framework offers synthetic chemists a powerful tool for constructing complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. These properties govern a molecule's behavior from the reaction flask to its ultimate biological fate, influencing solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-tert-butyl 4-aminoazepane-1-carboxylate, detailed experimental protocols for their determination, and expert insights into the significance of these parameters in the context of pharmaceutical research.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its "drug-likeness" and ultimate clinical success. The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly influences these properties, generally increasing lipophilicity and altering solubility profiles. Below is a summary of the key physicochemical parameters for (S)-tert-butyl 4-aminoazepane-1-carboxylate.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Defines the elemental composition of the molecule.[5][6] |

| Molecular Weight | 214.31 g/mol | Influences diffusion and transport across biological membranes.[5][6] |

| Melting Point | 100-103 °C (for the (4R)-enantiomer) | Indicates purity and lattice energy of the solid state. |

| Appearance | White to off-white crystalline powder | Basic physical state observation. |

| Solubility | Sparingly soluble in water; Moderately soluble in methanol, ethyl acetate, and dichloromethane. | Affects formulation, bioavailability, and administration routes. |

| Predicted XlogP | 1.1 | A measure of lipophilicity, which impacts cell membrane permeability and off-target effects.[6] |

| pKa | Estimated ~9.5-10.5 (for the primary amine) | Determines the ionization state at physiological pH, influencing solubility, receptor binding, and cell penetration. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of (S)-tert-butyl 4-aminoazepane-1-carboxylate. While specific spectra for this compound are not publicly available, the expected characteristic signals are outlined below based on the analysis of similar Boc-protected amines.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~1.4 ppm (singlet, 9H): Characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.5-2.0 ppm (multiplets, 6H): Signals corresponding to the protons on the azepane ring.

-

~2.8-3.5 ppm (multiplets, 5H): Signals for the protons on the carbons adjacent to the nitrogen atoms of the azepane ring.

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~28.5 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~30-50 ppm: Signals for the methylene carbons of the azepane ring.

-

~50-60 ppm: Signals for the carbons of the azepane ring adjacent to the nitrogen atoms.

-

~79.5 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~155 ppm: Signal for the carbonyl carbon of the Boc group.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

-

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the carbamate in the Boc group.

-

~1580-1650 cm⁻¹: N-H bending vibration of the primary amine.

-

~1160-1250 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: m/z = 215.1754

-

The mass spectrum would be expected to show the protonated molecular ion and characteristic fragmentation patterns, such as the loss of the Boc group.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of (S)-tert-butyl 4-aminoazepane-1-carboxylate. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the solid compound and its saturated solution, providing a highly accurate and reproducible measurement.

Caption: Workflow for the shake-flask solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of (S)-tert-butyl 4-aminoazepane-1-carboxylate to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (typically 25 °C or 37 °C to mimic physiological conditions) for 24 to 48 hours. This extended incubation time is necessary to ensure that the system reaches thermodynamic equilibrium.

-

Separation: After incubation, allow the vial to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.22 µm filter or centrifuge the vial at high speed and collect the supernatant.

-

Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the concentration of the collected supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration of the supernatant represents the thermodynamic solubility of the compound in the chosen buffer at the specified temperature.

Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of (S)-tert-butyl 4-aminoazepane-1-carboxylate and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile can be used.

-

Initial pH Adjustment: Acidify the solution to a pH below the expected pKa of the amine by adding a small amount of a standardized strong acid (e.g., 0.1 M HCl). This ensures that the amine is fully protonated at the start of the titration.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the amine has been deprotonated. This can be determined from the inflection point of the first derivative of the titration curve.

Determination of logP via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The RP-HPLC method provides a rapid and high-throughput alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (logP). It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Caption: Workflow for logP determination by RP-HPLC.

Detailed Protocol:

-

System Setup: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Curve:

-

Select a series of standard compounds with known logP values that span the expected logP of the test compound.

-

Inject each standard compound into the HPLC system and record its retention time (t_R).

-

Determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

-

-

Sample Analysis:

-

Dissolve (S)-tert-butyl 4-aminoazepane-1-carboxylate in the mobile phase.

-

Inject the sample into the HPLC system under the same conditions used for the standards and record its retention time.

-

Calculate the capacity factor (k') for the sample.

-

-

logP Calculation:

-

Using the equation of the line from the calibration curve, calculate the logP of (S)-tert-butyl 4-aminoazepane-1-carboxylate from its log k' value.

-

Conclusion

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a comprehensive overview of its key characteristics, including molecular structure, molecular weight, and predicted lipophilicity. Detailed, field-proven protocols for the experimental determination of solubility, pKa, and logP have been presented, with an emphasis on the scientific rationale behind each step. By leveraging the information and methodologies outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel azepane-based therapeutic agents, ultimately accelerating the path from discovery to clinical application.

References

-

Zha, G.-F., Garlapati, R., Zhang, W., Rakesh, K. P., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454–474. [Link]

-

Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 486-510. [Link]

-

Zha, G.-F., Rakesh, K. P., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-474. [Link]

-

Zha, G.-F., Garlapati, R., Zhang, W., Rakesh, K. P., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454–474. [Link]

-

Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 486-510. [Link]

-

PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-tert-Butyl 4-Aminoazepane-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-aminoazepane-1-carboxylate (C11H22N2O2). University of Luxembourg. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (4S)-4-azidoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-cyanoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Stradiotto, M. (n.d.). Supporting Information. Dalhousie University. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Tert-Butyl 4-Aminoazepane-1-Carboxylate in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4,4-diaminophenylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | Semantic Scholar [semanticscholar.org]

- 3. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Semantic Scholar [semanticscholar.org]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-tert-butyl 4-aminoazepane-1-carboxylate structural elucidation

An In-depth Technical Guide on the Structural Elucidation of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Abstract

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a pivotal chiral building block in contemporary drug discovery, prized for its seven-membered heterocyclic scaffold and versatile functional groups. Its incorporation into novel chemical entities, particularly those targeting neurological and psychiatric disorders, demands an unambiguous and thorough confirmation of its structure, purity, and absolute stereochemistry.[1][2] This guide provides a comprehensive, multi-technique framework for the structural elucidation of this key intermediate. We move beyond mere procedural descriptions to explain the causal logic behind the selection of each analytical technique, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. This document serves as a technical resource for researchers, analytical scientists, and process chemists, ensuring the foundational integrity of the molecules they synthesize and advance.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring system, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in a three-dimensional space that is distinct from more common five- and six-membered rings, enabling unique interactions with biological targets. The title compound, (S)-tert-butyl 4-aminoazepane-1-carboxylate, features three key structural motifs:

-

The Azepane Core: A conformationally mobile seven-membered ring.

-

A Stereogenic Center: An (S)-configured carbon at the C4 position bearing a primary amine, a crucial handle for subsequent synthetic modifications.

-

A Boc Protecting Group: A tert-butyloxycarbonyl (Boc) group protecting the ring nitrogen, which modulates reactivity and solubility while allowing for facile deprotection under acidic conditions.[3][4][5]

Given that the biological activity of chiral molecules is often confined to a single enantiomer, verifying the absolute configuration and enantiomeric purity of this intermediate is not merely a quality control step but a fundamental prerequisite for its use in drug development.[6][7] This guide outlines the integrated analytical workflow required to achieve this certainty.

The Analytical Elucidation Workflow: A Multi-Pronged Approach

A robust structural confirmation cannot rely on a single technique. Instead, a synergistic approach using orthogonal methods is required to build an unassailable body of evidence. The workflow begins with techniques that confirm the molecular formula and connectivity (MS and NMR) and progresses to methods that interrogate the molecule's stereochemical integrity (Chiral HPLC and X-ray Crystallography).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

biological activity of substituted azepane carboxylates

An In-Depth Technical Guide to the Biological Activity of Substituted Azepane Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a "privileged" structure in modern medicinal chemistry. Its inherent conformational flexibility allows for intricate and optimal interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This guide provides a comprehensive exploration of the biological significance of substituted azepane carboxylates and their derivatives. We will delve into the synthetic strategies that provide access to these complex molecules, dissect their structure-activity relationships (SAR), and examine their mechanisms of action across various therapeutic areas, including neurodegenerative diseases, cancer, metabolic disorders, and infectious diseases. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile azepane framework.

The Azepane Carboxylate Scaffold: A Foundation for Diverse Bioactivity

The azepane ring system is a recurring motif in a multitude of natural products and FDA-approved pharmaceuticals.[3][4] Its non-planar and flexible nature provides a unique three-dimensional geometry that can be exploited for precise binding to the active sites of enzymes and receptors.[1][5] The incorporation of a carboxylate group, often at the C2 position, introduces a key functional handle for modulating physicochemical properties and establishing critical interactions with biological targets. This combination of a flexible core and a strategically placed functional group makes substituted azepane carboxylates a highly attractive scaffold for the development of novel therapeutic agents. The conformational diversity of the azepane ring is a critical determinant of its biological activity, and the introduction of specific substituents can bias the ring towards a particular conformation, thereby enhancing potency and selectivity.

Synthetic Pathways to Substituted Azepane Carboxylates

The synthesis of enantiomerically pure and diversely substituted azepane carboxylates is a significant challenge in organic chemistry. The development of robust and scalable synthetic routes is crucial for enabling thorough SAR studies and advancing promising candidates into preclinical and clinical development.

One notable approach involves an asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives, which is designed to be flexible for elaboration at the C5 position and suitable for large-scale preparation.[6][7][8][9] A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates the desired substituents at C2 and C5.[6][7][8][9]

Representative Synthetic Protocol: Asymmetric Synthesis of a (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivative

The following protocol is a conceptual representation based on published methodologies.[6][8]

-

Starting Material: The synthesis commences with a known hydroxy-ketone.

-

Ring Formation: A series of reactions are employed to construct an aza-bicyclo[3.2.2]nonene intermediate. This often involves steps like N-alkylation and ring-closing metathesis.

-

Key Oxidative Cleavage: The aza-bicyclo[3.2.2]nonene is subjected to oxidative cleavage. This critical step simultaneously installs the carboxylate at C2 and a functional handle at C5 with the desired stereochemistry.

-

Functional Group Manipulation: The functional handle at C5 can then be further elaborated to introduce a variety of substituents, allowing for the exploration of SAR.

-

Deprotection: Finally, removal of any protecting groups yields the target substituted azepane-2-carboxylate.

Caption: Asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylates.

Diverse Biological Activities and Therapeutic Applications

The versatility of the substituted azepane carboxylate scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.

Enzyme Inhibition

3.1.1. Gamma-Secretase Inhibitors for Alzheimer's Disease

Gamma-secretase is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of gamma-secretase is a promising therapeutic strategy to reduce Aβ formation.[10] Substituted 2-oxo-azepane derivatives have been identified as potent, orally active gamma-secretase inhibitors.[11]

-

Mechanism of Action: These compounds bind to the gamma-secretase complex and allosterically modulate its activity, leading to a reduction in the production of pathogenic Aβ42 peptides.

-

Structure-Activity Relationship (SAR): SAR studies have shown that substitution at the 5-position of the azepane ring is critical for potency. For instance, geminal difluoro substitution at this position can overcome high metabolic clearance observed with geminal dimethyl analogs.[11]

| Compound Class | Target | Key Structural Features | Representative Activity | Reference |

| 5,5-disubstituted-2-oxoazepanes | Gamma-Secretase | Geminal difluoro at C5 | Low nanomolar inhibition | [11] |

3.1.2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that plays a crucial role in regulating glucocorticoid levels, and its inhibition is a potential therapeutic approach for metabolic syndrome and type 2 diabetes. Azepane sulfonamides have emerged as potent inhibitors of 11β-HSD1.[12]

-

Mechanism of Action: These compounds competitively inhibit the 11β-HSD1 enzyme, thereby reducing the conversion of inactive cortisone to active cortisol in key metabolic tissues.

-

SAR: Extensive SAR studies on the 4-position of the azepane ring have led to the discovery of highly potent compounds with IC50 values in the low nanomolar range.[12]

| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |

| Azepane Sulfonamides | 11β-HSD1 | Substitution at C4 | 3.0 nM | [12] |

3.1.3. Glycosidase Inhibitors

Iminosugars, which include polyhydroxylated azepanes, are known for their ability to inhibit glycosidases, enzymes involved in carbohydrate metabolism. This has implications for the treatment of diabetes and viral infections.[13]

-

Mechanism of Action: These azepane derivatives mimic the transition state of the natural substrate of glycosidases, leading to competitive inhibition.

-

SAR: The stereochemistry of the hydroxyl groups on the azepane ring is crucial for both potency and selectivity. A series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized and evaluated, with one stereoisomer showing potent and selective inhibition of β-galactosidase.[13]

| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |

| Polyhydroxylated Azepanes | β-galactosidase | Specific stereochemistry of hydroxyl groups | 21 µM | [13] |

3.1.4. Other Enzyme Inhibitors

The azepane scaffold has also been utilized in the development of inhibitors for other important enzymes:

-

Protein Kinase Inhibitors: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C. This has inspired the development of synthetic analogues as potential anticancer agents.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: The azepane-2,4-dione scaffold is a promising core for the design of novel PARP-1 inhibitors for cancer therapy. The dione functionality can mimic the nicotinamide moiety of the NAD+ cofactor, enabling binding to the enzyme's catalytic domain.[2]

-

Topoisomerase II Inhibitors: Dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors and DNA intercalators with potential applications in leukemia treatment.[14]

-

Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibitors: Azepane-containing derivatives are being explored for their potential to inhibit PTPN2 and PTPN1, which are therapeutic targets for type 2 diabetes, obesity, and immuno-oncology.[15]

Receptor Modulation

3.2.1. Monoamine Transporter Inhibitors

Monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), are key targets for the treatment of neuropsychiatric disorders. A chiral bicyclic azepane has been identified as a potent inhibitor of these transporters.[16]

-

Mechanism of Action: These compounds bind to monoamine transporters and block the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing neurotransmission.

-

SAR: The stereochemistry of the bicyclic azepane is critical for activity, with the (R,R)-enantiomer being significantly more potent than the (S,S)-enantiomer. N-benzylation of the azepane ring was also found to be important for potent inhibition.[16]

| Compound | Target(s) | Key Structural Features | Representative Activity (IC50) | Reference |

| (R,R)-N-benzylated bicyclic azepane | NET, DAT, SERT | (R,R)-stereochemistry, N-benzylation | NET: 60 nM, DAT: 230 nM, SERT: 250 nM | [16] |

3.2.2. Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for a range of neurological disorders. Azelastine, a marketed drug, is a potent histamine antagonist containing an azepane substructure.

Other Therapeutic Areas

The biological activities of substituted azepanes extend to several other therapeutic areas, including:

-

Anticancer Agents: Azepane derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization.[1][4]

-

Antimicrobial Agents: The azepane scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]

-

Anticonvulsant Drugs: Certain azepane-based compounds have demonstrated anticonvulsant activity.[3]

Structure-Activity Relationship (SAR) Summary

The extensive research on substituted azepane carboxylates has led to a deeper understanding of their SAR.

Caption: Key structure-activity relationship insights for substituted azepanes.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of research findings, it is essential to employ well-validated experimental protocols.

Protocol: In Vitro Enzyme Inhibition Assay (Conceptual)

This protocol outlines the general steps for assessing the inhibitory activity of substituted azepane carboxylates against a target enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., substituted azepane carboxylate) in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the target enzyme's activity.

-

Prepare solutions of the target enzyme and its substrate at known concentrations.

-

-

Assay Procedure:

-

In a microplate, add the buffer solution.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Add the enzyme solution to all wells and incubate for a specific period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence) that is proportional to product formation.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

Substituted azepane carboxylates and their derivatives have firmly established their importance in drug discovery, with numerous examples of potent and selective modulators of various biological targets.[3] The inherent structural and conformational properties of the azepane ring provide a versatile platform for the design of novel therapeutics.[1]

Future research in this area will likely focus on:

-

Development of Novel Synthetic Methodologies: More efficient and stereoselective synthetic routes will facilitate the exploration of a wider chemical space.[1]

-

Structure-Based Drug Design: A deeper understanding of the binding modes of azepane derivatives with their targets, through techniques like X-ray crystallography and computational modeling, will enable the design of more potent and selective compounds.

-

Exploration of New Biological Targets: The application of the azepane scaffold to novel and challenging biological targets will continue to expand its therapeutic potential.

The continued investigation of substituted azepane carboxylates holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. [Link]

-

Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry. [Link]

-

Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry. [Link]

-

Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

-

An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives | Request PDF. (2011, March). ResearchGate. [Link]

-

Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry. [Link]

-

Caron, L., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Barten, D. M., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Organic Letters. [Link]

-

Chalopin, T., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry. [Link]

-

Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

-

Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]

-

Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

-

Structure-Activity Relationships of Azepine-Based Drug Candidates. (n.d.). ResearchGate. [Link]

-

El-Sayed, N., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports. [Link]

-

Liu, T., et al. (2020). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. Journal of the American Chemical Society. [Link]

-

Azepane-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Bundy, G. L., et al. (1981). Synthesis and biological activity of carboxyl-terminus modified prostaglandin analogues. Journal of Medicinal Chemistry. [Link]

-

Kong, D., et al. (2021). seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation. The Journal of Organic Chemistry. [Link]

-

Al-Ghanimi, H., et al. (2014). Use of multicomponent reactions in developing small-molecule tools to study GABAA receptor mechanism and function. Future Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

commercial availability of (S)-tert-butyl 4-aminoazepane-1-carboxylate

An In-Depth Technical Guide to (S)-tert-butyl 4-aminoazepane-1-carboxylate: Commercial Availability, Synthesis, and Application

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally diverse and stereochemically defined building blocks is paramount. (S)-tert-butyl 4-aminoazepane-1-carboxylate, a chiral seven-membered heterocyclic compound, has emerged as a critical intermediate for the synthesis of complex pharmaceutical agents. Its azepane core provides a flexible yet constrained three-dimensional scaffold that is increasingly exploited by researchers to design novel therapeutics, particularly for neurological and psychiatric disorders.[1][2]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, key properties, synthetic considerations, and applications of this versatile molecule. The strategic placement of a Boc-protected amine on the azepane ring and a free primary amine at the C4 position makes it an exceptionally valuable synthon, allowing for sequential and regioselective chemical modifications. This dual functionality is fundamental to its role in constructing diverse molecular architectures and accelerating the drug discovery pipeline.[2]

Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any successful research endeavor. (S)-tert-butyl 4-aminoazepane-1-carboxylate is identified by the CAS Number 878630-84-3 .[3] Note that the racemic form is associated with CAS Number 196613-57-7.[4][5]

Key Properties Summary

The following table summarizes the essential properties of the (S)-enantiomer.

| Property | Value | Source(s) |

| CAS Number | 878630-84-3 | Pharmaffiliates[3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[4] |

| Molecular Weight | 214.31 g/mol | Pharmaffiliates[3] |

| Appearance | White Powder (typical) | EAST CHEMSOURCES[5] |

| Purity | ≥95% (typical commercial grade) | AK Scientific, Inc.[6] |

| Storage Conditions | 2-8°C, Refrigerator, Inert Atmosphere | Pharmaffiliates, BLD Pharm[3][7] |

Synonyms

For literature and database searches, a variety of synonyms are used interchangeably:

-

tert-Butyl (4S)-4-aminoazepane-1-carboxylate[3]

-

(4S)-1-Boc-4-aminoazepane[6]

-

1,1-Dimethylethyl (4S)-4-aminohexahydro-1H-azepine-1-carboxylate[3]

Commercial Availability and Procurement

(S)-tert-butyl 4-aminoazepane-1-carboxylate is readily available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities from milligrams to kilograms.

Table of Commercial Suppliers

The following table provides a non-exhaustive list of suppliers. Researchers should verify current stock and purity specifications directly with the vendor.

| Supplier | Product/Catalogue Number | Purity/Specification |

| AK Scientific, Inc. | C1035 | 95% |

| Pharmaffiliates | PA 27 0022394 | Not specified |

| TaiChem Taizhou Ltd. | Not specified | Pharmacy Grade |

| BLD Pharm | BD00798767 | Not specified |

| Oakwood Chemical | 046249 | Not specified |

| Chem-Impex | 28553 | Not specified |

Procurement Insights

When sourcing this building block, the key consideration is stereochemical purity. For applications in developing chiral drug candidates, ensuring a high enantiomeric excess (e.e.) is critical, as the biological activity of the final compound is often dependent on its stereochemistry. It is advisable to request a Certificate of Analysis (CofA) that includes chiral HPLC or SFC data to validate the enantiopurity of the supplied material.

Synthesis and Stereochemical Control

The synthesis of chiral azepanes like (S)-tert-butyl 4-aminoazepane-1-carboxylate requires robust methods for controlling stereochemistry. While specific, proprietary industrial-scale syntheses are not publicly detailed, established academic strategies provide insight into their construction. Methods often involve the stereoselective and regioselective ring expansion of smaller, readily available chiral precursors like piperidines.[8]

Conceptual Synthetic Workflow

A plausible retrosynthetic approach starts from a chiral piperidine derivative, leveraging its defined stereocenter to guide the formation of the seven-membered azepane ring. The use of the tert-butoxycarbonyl (Boc) group is a deliberate choice; it is a stable protecting group under a wide range of reaction conditions but can be readily removed under acidic conditions without affecting other functional groups, providing essential orthogonality for multi-step synthesis.

Caption: Retrosynthetic approach for chiral azepane synthesis.

Key Experimental Consideration: Ring Expansion

The expansion of a piperidine ring to an azepane is a powerful strategy.[8] For instance, a reaction like the Tiffeneau-Demjanov rearrangement on a chiral 4-(aminomethyl)piperidine derivative can proceed with high stereoselectivity. The choice of reagents and reaction conditions is critical to prevent racemization and ensure the desired regiochemical outcome. The inherent conformational flexibility of the seven-membered ring makes purification and characterization steps, such as NMR and chiral chromatography, essential to confirm the final structure and stereointegrity.

Applications in Medicinal Chemistry

The azepane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement, enabling precise interactions with biological targets.[1]

Role as a Versatile Scaffold

(S)-tert-butyl 4-aminoazepane-1-carboxylate serves as a cornerstone for building more complex molecules. The primary amine at the C4 position is a nucleophilic handle for a wide array of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Sulfonamide synthesis

-

Urea and thiourea formation

The Boc-protected nitrogen allows for subsequent deprotection and functionalization at a later stage in the synthetic sequence. This strategic orthogonality is invaluable in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Synthetic utility workflow of the title compound.

Specific Therapeutic Targets

This building block has been instrumental in the development of selective antagonists for the somatostatin receptor 5 (SST5), highlighting its utility in creating targeted therapies.[3] Furthermore, the broader class of chiral azepanes has shown significant potential as modulators of central nervous system (CNS) targets, including monoamine transporters (DAT, NET, SERT) and sigma receptors, which are implicated in various neuropsychiatric disorders.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

According to GHS classifications found in safety data sheets, (S)-tert-butyl 4-aminoazepane-1-carboxylate presents the following hazards:

Recommended Handling Protocols

A self-validating safety protocol involves consistent adherence to the following precautionary measures:

-

Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[6]

-

First Aid:

Storage

To ensure long-term stability, the compound should be stored in a tightly-closed container in a refrigerator at 2-8°C .[3] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air or moisture.[7]

Conclusion

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a high-value, commercially accessible chiral building block that serves as a powerful tool for drug discovery and development. Its unique seven-membered ring structure, combined with strategically placed and orthogonally protected amino groups, provides medicinal chemists with a versatile scaffold for synthesizing novel compounds with therapeutic potential, particularly in the CNS domain. A thorough understanding of its properties, synthetic origins, and handling requirements, as outlined in this guide, enables researchers to effectively and safely integrate this important intermediate into their research programs.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl 4-aminoazepane-1-carboxylate;4-Amino-1-Boc-azepane;tert-butyl 4-(R/S)-aminoazepane-1-carboxylate;1-N-t-butoxycarbonyl-hexahydro-1H-azepin-4-amine;4-amino-azepane-1-carboxylic acid tert-buty, CasNo.196613-57-7 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 6. aksci.com [aksci.com]

- 7. 196613-57-7|tert-Butyl 4-aminoazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The Azepane Scaffold in Drug Discovery: A Technical Guide to the Mechanism of Action of Somatostatin Receptor 5 (SST5) Antagonists

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of selective somatostatin receptor 5 (SST5) antagonists, a promising class of therapeutics for metabolic disorders such as type 2 diabetes. While the starting material, (S)-tert-butyl 4-aminoazepane-1-carboxylate, is a chiral building block and not a pharmacologically active agent itself, its azepane core is crucial for the development of potent and selective SST5 antagonists. This guide will elucidate the intricate signaling pathways governed by the SST5 receptor, the molecular basis of its antagonism, and the downstream physiological effects. Furthermore, we will detail the key experimental protocols and data interpretation necessary for the characterization of these compounds, providing a comprehensive resource for researchers in the field.

Introduction: From a Chiral Building Block to a Therapeutic Target

In the landscape of modern drug discovery, the journey from a simple chemical scaffold to a clinically effective therapeutic is both complex and fascinating. (S)-tert-butyl 4-aminoazepane-1-carboxylate is a prime example of such a foundational molecule. It is a chiral azepane derivative, a seven-membered heterocyclic amine, which serves as a versatile intermediate in organic synthesis.[1] Its primary utility in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, including a notable class of compounds: selective somatostatin receptor 5 (SST5) antagonists.[2][3]

The somatostatin (SST) system, comprising the peptide hormone somatostatin and its five G-protein coupled receptors (GPCRs), SSTR1-5, is a key regulator of the endocrine and nervous systems.[4] SST5, in particular, has garnered significant attention as a therapeutic target. It is prominently expressed in pancreatic islets (β-cells, α-cells, and δ-cells) and in enteroendocrine cells of the gastrointestinal tract.[5] Its activation by endogenous somatostatin exerts an inhibitory effect on the secretion of vital metabolic hormones, including insulin and glucagon-like peptide-1 (GLP-1).[5][6] Therefore, antagonizing the SST5 receptor presents a compelling strategy to enhance insulin and GLP-1 secretion, thereby improving glucose homeostasis in conditions like type 2 diabetes.[7][8]

This guide will pivot from the inert nature of the initial building block to the dynamic pharmacology of the final drug candidates, providing a deep dive into the mechanism of action of SST5 antagonists.

The Somatostatin Receptor 5 (SST5) Signaling Cascade

The SST5 receptor, like other somatostatin receptors, is a member of the GPCR superfamily.[9] Its activation by somatostatin initiates a cascade of intracellular events primarily mediated by pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[9][10] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]

Beyond cAMP modulation, SST5 activation also leads to:

-

Regulation of Ion Channels: SST5 can modulate the activity of various ion channels, including the inhibition of voltage-gated Ca2+ channels and the activation of K+ channels. This results in a reduction of intracellular calcium levels, a critical factor in hormone secretion.[10]

-

MAPK/ERK Pathway Inhibition: The receptor can also exert antiproliferative effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11]

-

Phospholipase C (PLC) Inhibition: SST5 activation can inhibit PLC, which in turn blocks the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), further contributing to the suppression of Ca2+-dependent pathways.[11]

Crucial to the receptor's function are specific structural motifs. The DRY motif in the second intracellular loop and a BBXXB motif in the third intracellular loop are essential for proper G-protein coupling and the orchestration of these diverse signaling events.[9][10]

A selective SST5 antagonist functions by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the inhibitory actions of endogenous somatostatin.

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a direct measure of its functional activity.

Experimental Protocol: cAMP Functional Assay

-

Cell Preparation:

-

Seed cells expressing the SST5 receptor and a cAMP biosensor (e.g., GloSensor™) into a 96-well plate and incubate overnight. [6][11]2. Reagent Equilibration:

-

Replace the culture medium with a buffer containing the cAMP biosensor reagent and incubate for approximately 2 hours at room temperature. [5]3. Compound Addition:

-

Add various concentrations of the SST5 antagonist to the wells and incubate for 10-15 minutes.

-

Add a fixed concentration of an SST5 agonist (e.g., SST-28) to all wells, along with a stimulant of adenylyl cyclase such as forskolin, to induce a measurable decrease in cAMP. [7]4. Luminescence Measurement:

-

Incubate for 15-20 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light output is inversely proportional to the inhibition of cAMP production. [5]5. Data Analysis:

-

Normalize the data to control wells (agonist + forskolin, but no antagonist).

-

Plot the luminescence signal (or percent inhibition of the agonist response) against the log of the antagonist concentration to determine the IC50 value.

-

In Vivo Evaluation

The OGTT is a crucial in vivo assay to assess a compound's effect on glucose homeostasis in an animal model. [12]For an SST5 antagonist, the expected outcome is an improvement in glucose tolerance, indicated by a reduction in blood glucose excursion following a glucose challenge. [8] Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Preparation:

-

Fast the mice for a specified period (e.g., 4-6 hours) with free access to water. [4][9]2. Baseline Measurement:

-

Record the body weight of each mouse.

-

Obtain a baseline blood sample (time 0) from the tail vein to measure blood glucose. [13]3. Compound Administration:

-

Administer the SST5 antagonist or vehicle control via the desired route (e.g., oral gavage) at a specific time before the glucose challenge.

-

-

Glucose Challenge:

-

Administer a bolus of glucose solution (e.g., 1-2 g/kg) via oral gavage. [4][13]5. Blood Sampling:

-

Collect blood samples at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). [13]6. Glucose Measurement:

-

Measure the blood glucose concentration in each sample using a glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration against time for both the treated and vehicle groups.

-

Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the treated group compared to the vehicle group indicates improved glucose tolerance. [12]

-

Data Summary and Interpretation

The azepane scaffold, derived from intermediates like (S)-tert-butyl 4-aminoazepane-1-carboxylate, has been successfully incorporated into potent and selective SST5 antagonists. A study on nicotinamides of benzyl-substituted 4-aminopiperidines and their seven-membered azepane analogs revealed compounds with high affinity for the SST5 receptor. [2][3]

| Compound Type | Modification | SST5 Ki (nM) | Stereoselectivity |

|---|---|---|---|

| Piperidinyl-nicotinamide | Benzyl-substituted | 2.4 - 436 | Not specified |

| Azepanyl-nicotinamide | Benzyl-substituted | 2.4 - 436 | Binds only the (R)-enantiomer |

Table 1: Binding affinities of representative SST5 antagonists incorporating piperidine and azepane scaffolds. Data sourced from PubMed.[2]

A key finding for the azepane series is the strong enantiodiscrimination by the SST5 receptor, which exclusively binds the (R)-enantiomer. [2]This underscores the importance of using enantiomerically pure starting materials like (S)-tert-butyl 4-aminoazepane-1-carboxylate (which, through synthetic manipulation, can lead to the desired (R)-enantiomer in the final product) to achieve optimal pharmacological activity.

Conclusion

(S)-tert-butyl 4-aminoazepane-1-carboxylate, while not an active pharmaceutical ingredient, is a critical starting point for the synthesis of a new generation of therapeutics. The azepane core it provides is integral to the structure of potent and selective SST5 antagonists. These antagonists act by competitively blocking the SST5 receptor, thereby preventing the inhibitory effects of somatostatin on insulin and GLP-1 secretion. This mechanism of action holds significant promise for the treatment of type 2 diabetes and potentially other metabolic and neuroendocrine disorders. The experimental workflows detailed in this guide provide a robust framework for the identification and characterization of novel SST5 antagonists, paving the way for future drug development efforts.

References

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 10. Glucose Tolerance Test in Mice [bio-protocol.org]

- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (S)-tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, (S)-tert-butyl 4-aminoazepane-1-carboxylate. This compound is of significant interest to researchers, scientists, and drug development professionals for its utility in the synthesis of novel pharmaceutical agents.[1] Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages predictive methodologies alongside established principles of spectroscopic interpretation for N-Boc protected amines and cyclic alkanes. We will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, offering in-depth analysis and interpretation to facilitate the identification and characterization of this compound in a laboratory setting.

Introduction

(S)-tert-butyl 4-aminoazepane-1-carboxylate is a versatile bifunctional molecule featuring a seven-membered azepane ring, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone in modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions.[2] The stereochemistry at the C4 position adds to its value as a chiral starting material. Accurate spectroscopic analysis is paramount for confirming the successful synthesis and purity of this intermediate, ensuring the integrity of subsequent reaction steps in a drug discovery workflow. This guide serves as a practical reference for the interpretation of its characteristic spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for (S)-tert-butyl 4-aminoazepane-1-carboxylate.

Figure 1. Structure and atom numbering of (S)-tert-butyl 4-aminoazepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (S)-tert-butyl 4-aminoazepane-1-carboxylate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals from the Boc group and the azepane ring protons. Due to the conformational flexibility of the seven-membered ring and the presence of the nitrogen atom, some signals are expected to be broad or complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |